![molecular formula C7H6N4 B168899 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 135830-04-5](/img/structure/B168899.png)
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic scaffold. The imidazo[1,2-b]pyrazole core is substituted with a methyl group at the 1-position and a nitrile (-CN) group at the 7-position. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry and materials science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimizing reaction conditions, using efficient catalysts, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Synthetic Reactions and Methodologies
The compound serves as both a synthetic target and intermediate. Key approaches include:
Multicomponent Reactions (MCRs)
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) efficiently constructs the imidazo-pyrazole scaffold. Using 5-aminopyrazole-4-carbonitrile, aldehydes, and isocyanides under microwave irradiation (80°C, 150 W, 10 min in EtOH), this method achieves yields up to 83% .
Key Conditions
Component | Example Reagents | Role in Reaction |
---|---|---|
Aldehyde | 4-Methoxybenzaldehyde | Electrophilic coupling partner |
Isocyanide | tert-Butyl isocyanide | Nucleophilic partner |
Catalyst | Trifluoroacetic acid (20 mol %) | Acid promoter |
Dehydration and Hydrolysis
-
Dehydration : Treatment with concentrated H₂SO₄ converts 4-carboxyethyl-5-amino-pyrazoles to ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates .
-
Hydrolysis : Alkaline conditions saponify esters to carboxylic acids (e.g., conversion of 7a,b to 8a,b ), though low yields (30–50%) suggest steric hindrance from the fused ring .
Functional Group Transformations
The carbonitrile group and aromatic system enable targeted modifications:
Nucleophilic Substitution
The nitrile undergoes substitution with amines or alcohols under acidic/basic conditions. For example:
This reactivity is exploited to introduce amide or amidine functionalities for drug discovery .
Oxidation and Reduction
-
Oxidation : Limited direct evidence exists, but analogous imidazo-pyrazoles undergo side-chain oxidation using KMnO₄/CrO₃ to form ketones or carboxylic acids.
-
Reduction : LiAlH₄ selectively reduces nitriles to amines without disrupting the heterocycle .
Biological Activity-Driven Modifications
Reactions are tailored to enhance therapeutic potential:
Carbodiimide Coupling
Carboxylic acid derivatives (e.g., 8a,b ) react with dicyclohexylcarbodiimide (DCC) to form active esters, enabling peptide-like bonds with amines. This strategy produced multitarget inhibitors (e.g., 9b ) with IC₅₀ values of 70–109 µM against ROS production and platelet aggregation .
Activity Data for Key Derivatives
Compound | ROS Inhibition (IC₅₀, µM) | Platelet Aggregation (IC₅₀, µM) | p38 Phosphorylation (IC₅₀, µM) |
---|---|---|---|
5a | 70 | 105 | 109 |
9b | 82 | 98 | 95 |
Regioselectivity and Tautomerism
NMR studies confirm exclusive formation of the 1H-imidazo[1,2-b]pyrazole tautomer (6A ) under GBB conditions, avoiding regioisomers (6B–H ) . This selectivity arises from:
-
Electronic stabilization of the endocyclic double bond
-
Steric protection of the pyrazole N-H by the methyl group
Industrial-Scale Considerations
While lab-scale methods are well-documented, industrial production requires:
-
Catalyst Optimization : Nickel-catalyzed nitrile additions improve atom economy.
-
Purification : Chromatography or crystallization ensures >95% purity for pharmaceutical use.
This compound’s reactivity profile highlights its versatility in synthetic and medicinal chemistry. Future research should explore photochemical reactions and transition-metal-catalyzed cross-couplings to expand its applicability.
Scientific Research Applications
Biological Activities
MIP exhibits a range of biological activities that make it a promising candidate for drug development:
- Anticancer Activity : Research indicates that MIP and its derivatives possess significant anticancer properties. For instance, compounds derived from MIP have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : MIP has been investigated for its potential to inhibit inflammatory pathways. Studies demonstrate that it can interfere with signaling pathways such as ERK1/2 and p38 MAPK, which are crucial in inflammatory responses .
- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. Pyrazole derivatives similar to MIP have shown effectiveness against bacterial strains, indicating potential applications in treating infections .
Therapeutic Applications
Given its diverse biological activities, MIP is being explored for various therapeutic applications:
- Cancer Therapy : The unique structure of MIP allows it to target specific enzymes involved in cancer progression. Its derivatives are currently under investigation for their ability to inhibit tumor growth and metastasis .
- Inflammatory Diseases : Due to its anti-inflammatory properties, MIP could be a candidate for developing treatments for diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
- Infectious Diseases : The antimicrobial properties of MIP derivatives suggest potential use in developing new antibiotics or antifungal agents, particularly in an era of increasing antibiotic resistance .
Case Studies
Several studies have highlighted the potential of MIP and its derivatives:
- A study by Bouabdallah et al. demonstrated that specific pyrazole derivatives exhibited significant cytotoxicity against Hep-2 cancer cells with IC50 values as low as 3.25 mg/mL, showcasing the potential of these compounds in cancer treatment .
- Another investigation focused on the synthesis of new pyrazole derivatives through green chemistry methods, yielding compounds with promising antibacterial activity against resistant strains .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Imidazo[1,2-b]pyrazole-7-carbonitrile Derivatives
Several derivatives share the imidazo[1,2-b]pyrazole-7-carbonitrile backbone but differ in substituents at the 1-, 3-, and 6-positions. Key examples include:
Key Observations :
- Substituent Effects : The addition of bulky groups (e.g., cyclopropyl, cyclobutyl) increases molecular weight and may influence solubility or steric interactions in biological systems. For instance, 6-cyclopropyl and 6-cyclobutyl analogs (MW 172.19 and 200.24, respectively) demonstrate how alkyl/cycloalkyl groups alter physicochemical properties .
- Synthetic Flexibility: Derivatives like 3-allyl- or 3-(phenylthio)-substituted compounds (e.g., 10a and 10b) highlight the use of electrophilic reagents (e.g., tosyl cyanide, S-methyl benzenesulfonothioate) for functionalization at the 3-position, enabling diversification for structure-activity relationship (SAR) studies .
Physicochemical and Electronic Properties
- Aromaticity and Binding Affinity: Evidence from aromatized indeno[1,2-b]quinoline-9,11-diones suggests that aromatic systems enhance DNA binding affinity (e.g., FDE values < -10 kcal/mol) .
- Optical Properties: Oxidized BTBT derivatives (e.g., [1]benzothieno[3,2-b][1]benzothiophene tetraoxides) exhibit improved fluorescence and thermal stability compared to non-oxidized analogs .
Biological Activity
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a unique imidazo-pyrazole structure that contributes to its biological activity. Its molecular formula is C_8H_7N_5, and it possesses a carbonitrile functional group at the 7-position of the pyrazole ring. This configuration enhances its ability to interact with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered biochemical pathways. For example, it may interfere with kinases involved in cancer cell proliferation.
- Receptor Binding : It can bind to various receptors, influencing cellular responses such as apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Modulation : The compound exhibits the ability to modulate ROS production, which is crucial in inflammation and cancer processes.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity across various cell lines. A study reported IC50 values indicating cytotoxic effects against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines. The results are summarized in Table 1.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation by inhibiting key signaling pathways such as ERK and p38 MAPK. This mechanism is essential in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity Study : A comprehensive investigation into the cytotoxic characteristics revealed that derivatives of imidazo[1,2-b]pyrazoles, including our compound of interest, exhibited potent cytotoxicity against various cancer cell lines with promising SAR (structure-activity relationship) profiles .
- Functionalization Research : Recent work on the selective functionalization of the imidazo[1,2-b]pyrazole scaffold demonstrated improved solubility and bioavailability of derivatives compared to traditional indole-based drugs . This suggests potential for enhanced therapeutic applications.
- Anti-Angiogenic Activity : Another study focused on anti-angiogenic properties showed that certain derivatives could effectively inhibit angiogenesis by blocking key phosphorylation events in endothelial cells . This provides a pathway for developing new treatments for cancer and other diseases characterized by abnormal blood vessel growth.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A practical synthesis involves metalation and coupling reactions. For example, a derivative (10i) was synthesized via ZnCl₂-mediated metalation in THF at 60°C for 17 hours, followed by coupling with a bromo-fluorobenzonitrile electrophile using PEPPSI-iPr catalyst (2% loading). Purification via column chromatography (silica gel, iHex/EtOAc + NEt₃) yielded 82% product . Optimization strategies include:
- Catalyst screening : Test alternatives to PEPPSI-iPr (e.g., Pd-based catalysts).
- Solvent effects : Evaluate polar aprotic solvents (DMF, DMSO) for improved solubility.
- Temperature gradients : Explore 50–80°C to balance reaction rate and side-product formation.
Q. How should researchers characterize the structure of this compound using spectroscopic methods?
Methodological Answer: Comprehensive characterization requires multi-spectral analysis:
- ¹H/¹³C/¹⁹F NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm) .
- HRMS : Confirm molecular ion [M⁺] with <1 ppm error (e.g., observed 398.2134 vs. calculated 398.2133) .
- IR : Identify C≡N stretch (~2200 cm⁻¹) and C-N imidazole vibrations (~1600 cm⁻¹).
- Melting Point : Consistency in mp (e.g., 149.7–150.9°C) indicates purity .
Q. How can in-silico methods predict the biological targets of this compound?
Methodological Answer: Computational approaches include:
- Molecular Docking : Use AutoDock Vina to screen against targets like fructose-1,6-bisphosphatase II (glpX) and iron transport proteins (FecCD-family) .
- Pharmacophore Modeling : Align with known inhibitors of bacterial targets (e.g., NP_939302.1) to assess binding affinity.
- ADMET Prediction : Employ SwissADME to evaluate drug-likeness (e.g., Lipinski’s Rule compliance) .
Q. How can researchers resolve discrepancies in NMR spectral data for derivatives of this compound?
Methodological Answer: Contradictions in spectral data (e.g., unexpected splitting or shifts) may arise from:
- Tautomerism : Imidazo-pyrazole systems can exhibit prototropic tautomerism; use variable-temperature NMR to identify equilibria .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts.
- Impurity analysis : Perform LC-MS to detect byproducts (e.g., unreacted starting material) .
Case Study : A derivative (10b) showed δ 7.8 ppm singlet in CDCl₃ but split in DMSO-d₆, attributed to hydrogen bonding with the solvent .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for imidazo[1,2-b]pyrazole derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at position 3. Compare activity against bacterial targets .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic parameters (Hammett σ) with inhibitory potency.
- Crystallography : Solve X-ray structures of target-ligand complexes to identify critical interactions (e.g., H-bonds with glpX active site) .
Properties
IUPAC Name |
1-methylimidazo[1,2-b]pyrazole-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRHNDXHPCRASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.